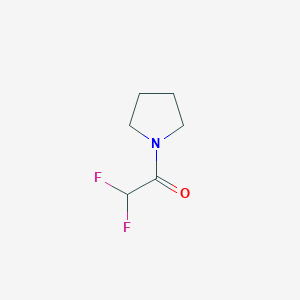

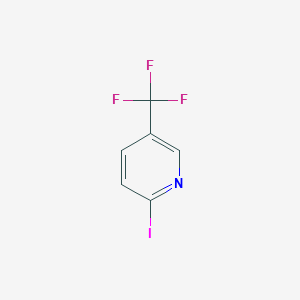

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions at elevated temperatures without catalysts or solvents, producing various intermediates and final products characterized by NMR and IR spectral data. For example, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one was synthesized and further treated to produce different compounds, showcasing the versatility of synthetic approaches in creating complex molecules (Percino et al., 2006).

Molecular Structure Analysis

The molecular structure of synthesized compounds can be determined by single crystal X-ray diffraction, revealing specific crystallization systems and space groups. This analysis provides detailed information on the molecular geometry, including bond lengths and angles, contributing to the understanding of the compound's chemical behavior (Podda et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives can lead to the formation of a variety of compounds, including dibenzoxanthenes, diarylmethanes, and calixarenes, through ring opening and interaction with different reagents. These transformations showcase the reactivity and potential for chemical modification of the pyrrolidine backbone (Gazizov et al., 2015).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting points, and crystallization behavior, can be significantly influenced by the structure of the molecule. Studies on pyrrolidinium-based salts with fluorine-containing anions, for example, have demonstrated varied melting points and fluidity, impacting their applicability as solvents or catalysts (Lin et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding the behavior of compounds under different conditions. For instance, the instability of certain crystal forms under IR spectroscopy highlights the delicate balance between structure and reactivity in synthesized compounds (Percino et al., 2006).

Applications De Recherche Scientifique

It is utilized in the construction of molecular machines, ligands for coordination chemistry, and the creation of metal-organic framework materials (Loeb, 2007).

This compound serves as a powerful precursor to new tridentate ligands for transition metals, functionalized at the pyridine ring (Elhaïk, Pask, Kilner, & Halcrow, 2007).

It has potential applications in organic synthesis and molecular structure determination, as demonstrated in the study of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).

As a dual responsive fluorescent chemosensor, it is effective for detecting Fe3+ ions and picric acid, with nanomolar detection limits (Shylaja, Rubina, Roja, & Kumar, 2020).

In acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides, it leads to the formation of new substituted dibenzoxanthenes and diarylmethane derivatives (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015).

The research also indicates its application in chemical reactions involving pyrrolidin-2-yl ring-containing ligands (Puerta, Valerga, & Palacios, 2008).

Furthermore, it is used in the synthesis of C2-symmetric organocatalysts for asymmetric reactions, potentially leading to bioactive molecules (Kucherenko, Lisnyak, Kostenko, Kochetkov, & Zlotin, 2016).

Its applications extend to the synthesis of valuable building blocks for functionalized crown ethers (Nawrozkij, Gorbunov, Babushkin, Ruchko, Rusinov, Charushin, & Novakov, 2014).

In addition, it is involved in the uncatalyzed reaction of alkynes with 1,2-dipoles for room temperature synthesis of cyclobutenes (Alcaide, Almendros, Fernández, & Lázaro-Milla, 2015).

Finally, it plays a role in the synthesis of polymethine dyes, showing changes in spectral parameters and increased resistance to hydrolysis (Gerasov, Shandura, & Kovtun, 2008).

Orientations Futures

The future directions for the study of “2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one” and similar compounds could involve the development of new methods and building blocks to prepare new classes of compounds . As our ability to prepare and apply organofluorine molecules improves, it demands a deeper understanding of their properties and behavior .

Propriétés

IUPAC Name |

2,2-difluoro-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRLIWVWHYQONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547524 | |

| Record name | 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one | |

CAS RN |

109872-83-5 | |

| Record name | 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)